2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one
Overview
Description
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one is a heterocyclic compound with a unique structure that combines a pyrrolidine ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one typically involves the following steps:
Reductive Amination: The initial step involves the reductive amination of hexahydropyrrolo[3,4-c]pyrrol with benzylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization: The intermediate product undergoes cyclization to form the hexahydropyrano[3,4-c]pyrrol structure. This step often requires acidic conditions, such as the use of trifluoroacetic acid (TFA).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or hydrogenation with Pd/C.
Substitution: Halides, amines, or other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with saturated bonds.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain bacterial strains and its potential as an anti-tubercular agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), inhibiting its activity and thereby disrupting the cell wall synthesis of Mycobacterium tuberculosis . This inhibition leads to the bactericidal effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[3,4-c]pyrrol Derivatives: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzyl-substituted Pyrrolidines: Compounds with a benzyl group attached to a pyrrolidine ring, similar to the structure of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one.
Pyrano[3,4-c]pyrrol Compounds: These compounds have a similar fused ring system but may differ in the nature of the substituents and their positions.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a fused pyrrolidine-tetrahydropyran ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRTPSFIQQHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392818 | |
Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-11-5 | |
Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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